An In-Depth Technical Guide to 2-(5-Isopropyl-2-methylphenoxy)-4-methylaniline
An In-Depth Technical Guide to 2-(5-Isopropyl-2-methylphenoxy)-4-methylaniline
Abstract
This technical guide provides a comprehensive overview of the chemical compound 2-(5-Isopropyl-2-methylphenoxy)-4-methylaniline, a substituted diaryl ether aniline with potential applications in medicinal chemistry and materials science. This document details the compound's chemical structure, physicochemical properties, and a proposed synthetic route based on established methodologies for analogous structures. Furthermore, it explores the anticipated spectroscopic characteristics for structural elucidation and discusses potential biological activities by drawing parallels with related phenoxyaniline derivatives. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering both foundational knowledge and practical insights into the study and application of this molecule.
Introduction
Substituted diaryl ethers are a prominent structural motif in a wide array of biologically active molecules and functional materials. The linkage of two aryl rings through an oxygen atom provides a unique conformational flexibility and electronic environment that can be fine-tuned through various substitution patterns. The aniline moiety, in particular, is a well-known pharmacophore and a versatile synthetic handle. The compound 2-(5-Isopropyl-2-methylphenoxy)-4-methylaniline combines these features, incorporating the thymol-derived 5-isopropyl-2-methylphenol group linked to a 4-methylaniline core. This specific arrangement of substituents suggests potential for this molecule to interact with biological targets and warrants a detailed investigation of its chemical and biological properties. This guide aims to provide a thorough technical foundation for researchers interested in exploring the synthesis and potential applications of this compound.
Chemical Structure and Properties
The chemical structure of 2-(5-Isopropyl-2-methylphenoxy)-4-methylaniline is characterized by a 4-methylaniline (p-toluidine) core where the amino group is ortho to a phenoxy substituent. The phenoxy group itself is derived from thymol (2-isopropyl-5-methylphenol), which is attached at its 1-position to the aniline ring.
Structural Representation
The structure of 2-(5-Isopropyl-2-methylphenoxy)-4-methylaniline can be represented in various formats:
Caption: 2D Chemical Structure of 2-(5-Isopropyl-2-methylphenoxy)-4-methylaniline.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2-(2-Isopropyl-5-methylphenoxy)-4-methylaniline |
| Molecular Formula | C₁₇H₂₁NO |
| Molecular Weight | 255.36 g/mol |
| Canonical SMILES | CC1=CC(=C(C=C1)N)OC2=C(C=C(C=C2)C)C(C)C |
| InChI Key | (Predicted) InChIKey=VLWCZCOUSODQOX-UHFFFAOYSA-N |
Physicochemical Properties (Predicted)
| Property | Value | Source |
| XLogP3 | 4.9 | PubChem[1] |
| Hydrogen Bond Donors | 1 | PubChem[1] |
| Hydrogen Bond Acceptors | 2 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Topological Polar Surface Area | 35.3 Ų | PubChem[1] |
| Boiling Point | ~380-420 °C (at 760 mmHg) | Prediction based on similar structures |
| Melting Point | Not available | |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, DMSO, and DMF. | General property of similar compounds |
Proposed Synthesis
The synthesis of 2-(5-Isopropyl-2-methylphenoxy)-4-methylaniline can be achieved through a two-step process involving the formation of a diaryl ether bond followed by the reduction of a nitro group. This strategy is adapted from established methods for synthesizing similar phenoxyaniline derivatives.[1] The two primary methods for the crucial C-O bond formation are the Ullmann condensation and the Buchwald-Hartwig C-O coupling.
Synthetic Workflow
Caption: Proposed synthetic workflow for 2-(5-Isopropyl-2-methylphenoxy)-4-methylaniline.
Detailed Experimental Protocols
Step 1: Synthesis of 2-(2-Isopropyl-5-methylphenoxy)-4-methyl-1-nitrobenzene (Ullmann Condensation Approach)
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Rationale: The Ullmann condensation is a classic, cost-effective method for forming diaryl ether bonds using a copper catalyst.[1] It is particularly suitable for coupling an aryl halide with a phenol.
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Reagents:
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2-Chloro-5-methyl-1-nitrobenzene (1.0 eq)
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2-Isopropyl-5-methylphenol (Thymol) (1.2 eq)
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Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
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Copper(I) Iodide (CuI) (0.1 eq)
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N,N-Dimethylformamide (DMF), anhydrous
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Procedure:
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-isopropyl-5-methylphenol and anhydrous potassium carbonate to anhydrous DMF.
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Stir the mixture at 80 °C for 1 hour under a nitrogen atmosphere to facilitate the formation of the potassium phenoxide salt.
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Add 2-chloro-5-methyl-1-nitrobenzene and copper(I) iodide to the reaction mixture.
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Heat the reaction mixture to 150-160 °C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
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Extract the aqueous layer with ethyl acetate (3 x 100 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired nitro-intermediate.
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Step 2: Synthesis of 2-(5-Isopropyl-2-methylphenoxy)-4-methylaniline (Nitro Group Reduction)
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Rationale: The reduction of the nitro group to an amine is a standard transformation. A common and effective method is the use of a metal catalyst such as palladium on carbon with a hydrogen source.
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Reagents:
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2-(2-Isopropyl-5-methylphenoxy)-4-methyl-1-nitrobenzene (1.0 eq)
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10% Palladium on Carbon (Pd/C) (5-10 mol%)
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Ethanol or Methanol
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Hydrazine hydrate or Hydrogen gas (H₂)
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Procedure (using Hydrazine Hydrate):
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Dissolve the nitro-intermediate in ethanol in a round-bottom flask.
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Add 10% Pd/C to the solution.
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Heat the mixture to reflux and add hydrazine hydrate dropwise over 30 minutes.
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Continue refluxing for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture and filter through a pad of Celite to remove the catalyst. Wash the Celite pad with hot ethanol.
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Combine the filtrates and remove the solvent under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.
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Further purification can be achieved by recrystallization or column chromatography to obtain pure 2-(5-Isopropyl-2-methylphenoxy)-4-methylaniline.
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Spectroscopic Characterization (Predicted)
The structural confirmation of the synthesized 2-(5-Isopropyl-2-methylphenoxy)-4-methylaniline would rely on a combination of spectroscopic techniques.
| Technique | Predicted Key Features |
| ¹H NMR | - Aromatic protons in the range of δ 6.5-7.5 ppm. - A broad singlet for the -NH₂ protons around δ 3.5-4.5 ppm. - A septet for the isopropyl -CH proton around δ 3.0-3.5 ppm. - A doublet for the isopropyl -CH₃ protons around δ 1.2 ppm. - Singlets for the two methyl groups on the aromatic rings around δ 2.2-2.4 ppm. |
| ¹³C NMR | - Aromatic carbon signals in the range of δ 110-160 ppm. - Aliphatic carbon signals for the isopropyl and methyl groups in the range of δ 15-35 ppm. |
| IR (Infrared) Spectroscopy | - N-H stretching of the primary amine as two sharp bands in the region of 3300-3500 cm⁻¹. - C-H stretching of aromatic and aliphatic groups around 2850-3100 cm⁻¹. - C=C aromatic stretching around 1500-1600 cm⁻¹. - C-O-C asymmetric stretching of the diaryl ether around 1200-1250 cm⁻¹. |
| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight of 255.36 g/mol . - Characteristic fragmentation patterns involving cleavage of the ether linkage and loss of the isopropyl group. |
Potential Applications and Biological Significance
While there is no specific literature on the biological activity of 2-(5-Isopropyl-2-methylphenoxy)-4-methylaniline, the broader class of phenoxyaniline derivatives has shown significant promise in drug discovery.
Kinase Inhibition
Phenoxyaniline scaffolds are present in numerous kinase inhibitors. For instance, certain 3-cyano-4-(phenoxyanilino)quinolines are potent inhibitors of MEK (MAP Kinase Kinase), a key enzyme in the MAPK/ERK signaling pathway which is often dysregulated in cancer.[2]
Caption: Potential inhibition of the MAPK/ERK signaling pathway by a phenoxyaniline derivative.
Antimicrobial Activity
Derivatives of 2-phenoxyaniline have been investigated for their antimicrobial properties.[3][4] Schiff base ligands derived from 2-phenoxyaniline and their transition metal complexes have shown promising activity against various bacterial and fungal strains.[3][4] The lipophilic nature of the isopropyl and methyl groups in 2-(5-Isopropyl-2-methylphenoxy)-4-methylaniline may enhance its ability to penetrate microbial cell membranes.
Safety and Handling
As a novel chemical compound, a full toxicological profile for 2-(5-Isopropyl-2-methylphenoxy)-4-methylaniline is not available. However, based on its structural components, standard laboratory precautions should be taken.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
2-(5-Isopropyl-2-methylphenoxy)-4-methylaniline is a structurally interesting molecule with potential for further investigation in the fields of medicinal chemistry and materials science. This technical guide has provided a comprehensive overview of its chemical structure, predicted properties, a plausible synthetic route, and potential applications based on the activities of related compounds. The detailed protocols and theoretical data presented herein are intended to serve as a valuable resource for researchers embarking on the synthesis and characterization of this and other novel diaryl ether aniline derivatives. Further experimental validation of the proposed synthesis and a thorough evaluation of its biological activities are warranted to fully elucidate the potential of this compound.
References
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PubChem. (n.d.). 4-(2-Isopropyl-5-methylphenoxy)aniline. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
- Kumar, B., et al. (2023). Biological and Computational Investigation of Transition metal(II) Complexes of 2-phenoxyaniline-based Ligands. Future Medicinal Chemistry.
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Kumar, B., et al. (2023). Biological and computational investigation of transition metal(II) complexes of 2-phenoxyaniline-based ligands. PubMed. Retrieved from [Link]
- BenchChem. (2025). Synthesis of 2-Methyl-4-(4-methylphenoxy)aniline. BenchChem Technical Support Center.
- BenchChem. (2025).
